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Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a
unique dual mechanism of action by targeting key pathways involved in tumor growth and
survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily
through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such
as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a
range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have
provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to
investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and
colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core
scientific data, experimental methodologies, and signaling pathways associated with ENMD-
2076 Tartrate.

Core Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of
kinases:

» Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to
G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a
common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1671335?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/30071865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://pubmed.ncbi.nlm.nih.gov/22921155/
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor
Receptors (VEGFRSs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for
angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
[1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor
vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the
uncontrolled cell division and the necessary blood supply for tumor growth.

Quantitative Data on Anti-Proliferative and Anti-
Angiogenic Activity

The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies.
The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase Target IC50 (nM)
Aurora A 14

FIt3 1.86-2
KDR/VEGFR2 58 - 58.2
FIt4/VEGFR3 15.9
FGFR1 92.7 - 93
FGFR2 70.8-71
Src 56.4
PDGFRa 56.4
Aurora B 350
c-Kit 120

Data compiled from multiple sources.[2][6][7]
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Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076
in H - ~oll L

Cell Line Cancer Type IC50 (pM)
Various Solid Tumor & ]

o Multiple 0.025-0.7
Hematopoietic Lines
Human Leukemia Cell Lines

) Leukemia 0.025 - 0.53
(10 lines)
HUVEC Endothelial 0.15
Breast Cancer Cell Lines (29
Breast Cancer 0.25-16.1

lines)

Data compiled from multiple sources.[1][7][8]

Table 3: Clinical Efficacy of ENMD-2076 in Advanced

Cancers
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Cancer Type

Clinical Trial Phase Key Findings

Triple-Negative Breast Cancer
(TNBC)

6-month Clinical Benefit Rate
(CBR): 16.7%][3][9]; 4-month
CBR: 27.8%[3][9]; 2 partial

responses observed.[3][9]

Phase I

Platinum-Resistant Ovarian

Cancer

6-month Progression-Free
Survival (PFS) rate: 22%[5];
Median Time to Progression:
3.6 months[5]; 4 partial

Phase I

responses and 30 cases of

stable disease.[10]

Ovarian Clear Cell Carcinoma
(OCcQ)

6-month PFS rate: 22%][11]

[12]; 3 partial responses (1
Phase Il )

unconfirmed) and 26 cases of

stable disease.[11][12]

Advanced Solid Tumors

Recommended Phase 2 Dose:

160 mg/mz2 daily[6]; 2 partial
Phase | responses in platinum-

refractory/resistant ovarian

cancer.[13]

Fibrolamellar Carcinoma (FLC)

1 partial response (3%) and 20
Phase I cases of stable disease (57%)
[14].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the key experimental protocols used to evaluate the efficacy of

ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B

Assay)
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This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer

cell lines.[2]

Cell Plating: 500 cells per well are plated in a 96-well plate.

Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with
concentrations spanning from 0.3 nM to 125 pM, for a period of 96 hours.

Cell Fixation: After incubation, the cells are fixed to the plate.

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to
cellular proteins.

Measurement: The amount of bound dye is measured, which is proportional to the number of
living cells. This allows for the calculation of the IC50 value, the concentration of the drug
that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are
injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID
mice).[2]

Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mms.

[2]

Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in
water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28
days).[4]

Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is
determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated
control group.[4][15]
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e Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to
analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and
angiogenesis (e.g., CD31).[6][8]

Pharmacodynamic Analysis in Tumor Biopsies

To confirm the mechanism of action in patients, serial tumor biopsies are collected before and
after treatment with ENMD-2076.

» Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a
specified duration of treatment (e.g., 2 weeks).[16]

e Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes

in:
o Cellular Proliferation: Staining for Ki-67.[16]
o Microvessel Density: Staining for CD34.[16]

e Immunofluorescence: This technique is used to detect changes in the expression of specific
proteins, such as p53 family members.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling
pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.
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Caption: Mechanism of action of ENMD-2076.
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Caption: ENMD-2076 evaluation workflow.

Conclusion
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ENMD-2076 Tartrate has emerged as a compelling anti-cancer agent with a well-defined dual
mechanism of action targeting both angiogenesis and cell proliferation. The extensive
preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been
substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated
patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a
solid foundation for further research and development. The unique multitargeted profile of
ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer
agents, to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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